molecular formula C17H13ClN6O2 B2851557 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892777-47-8

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2851557
CAS No.: 892777-47-8
M. Wt: 368.78
InChI Key: ZMPUHSQSCIAODB-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of both oxadiazole and triazole rings, which are known for their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Preparation Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of an azide with an alkyne in the presence of a copper catalyst.

    Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the growth of bacterial cells by targeting essential enzymes involved in cell wall synthesis . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .

Comparison with Similar Compounds

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3} with a molecular weight of 426.9 g/mol. The structure features multiple pharmacologically relevant functional groups, including oxadiazole and triazole moieties, which are known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole derivatives. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating the p53 pathway and promoting caspase-3 cleavage. This suggests a mechanism similar to that of established chemotherapeutics like Tamoxifen .
  • Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating significant potency compared to control drugs .
Cell LineIC50 (µM)Reference
MCF-715.63
A54912.34
HCCLM318.45

Antimicrobial Activity

The compound has also shown promising antimicrobial properties :

  • Spectrum of Activity : It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The presence of electron-withdrawing groups like chlorine enhances its antimicrobial efficacy .
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been investigated through various assays:

  • Cytokine Production : In vitro assays indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound in lipopolysaccharide-stimulated macrophages .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Oxadiazole and Triazole Rings : These heterocycles are known to enhance interactions with biological targets.
  • Substituents on Aromatic Rings : The presence of halogen substituents (e.g., Cl) at specific positions significantly increases anticancer and antimicrobial activities due to their electron-withdrawing nature .

Case Studies

Several case studies have illustrated the efficacy of similar compounds in clinical settings:

  • A study on derivatives of oxadiazoles highlighted their potential in treating resistant strains of cancer cells and infections caused by multidrug-resistant bacteria .
  • Another investigation into the pharmacodynamics of these compounds revealed their ability to modulate key signaling pathways involved in tumor progression and inflammation .

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O2/c1-25-13-5-3-2-4-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-8-11(18)9-7-10/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPUHSQSCIAODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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